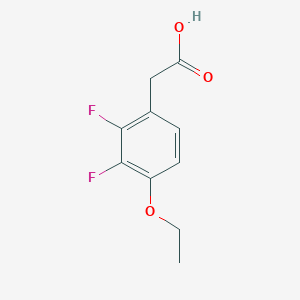

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

説明

特性

IUPAC Name |

2-(4-ethoxy-2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-15-7-4-3-6(5-8(13)14)9(11)10(7)12/h3-4H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQFXSRZIUVTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674013 | |

| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-62-2 | |

| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 2,3-Difluorophenylacetic Acid Core

The fundamental intermediate for synthesizing 2-(4-ethoxy-2,3-difluorophenyl)acetic acid is 2,3-difluorophenylacetic acid. A novel and industrially viable method is described in patent CN101486638A, which avoids toxic cyanide intermediates and uses a green, efficient process:

- Starting material: 2,3-difluorotoluene

Step 1: Photohalogenation

2,3-difluorotoluene undergoes photohalogenation (chlorination or bromination) under ultraviolet light, optionally in carbon tetrachloride or solvent-free conditions, to yield 2,3-difluorobenzyl halide.Step 2: Carbonylation

The 2,3-difluorobenzyl halide is carbonylated with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst (preferably cobalt tetracarbonyl sodium) and sodium hydroxide in methanol solvent at 30–40 °C. This step directly produces 2,3-difluorophenylacetic acid with high yield and purity.Reaction conditions and yields:

- Molar ratios: 2,3-difluorobenzyl chloride : CO : NaOH : catalyst = 1 : 1.3 : 1.1 : 0.015

- Temperature: 30–40 °C

- Yield: up to 89.6% with purity >99.5%

- Advantages: mild conditions, fewer steps, environmentally friendly, scalable for industrial production.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Photohalogenation | 2,3-difluorotoluene, Cl2 or Br2, UV light | High | Not specified | Solvent: CCl4 or solvent-free |

| Carbonylation | 2,3-difluorobenzyl chloride, CO, Co catalyst, NaOH, MeOH, 30–40 °C | 65–90 | 99.5 | Catalyst: cobalt tetracarbonyl salt |

This process avoids the traditional Grignard and cyanide routes, which have safety and environmental drawbacks.

Final Step: Synthesis of this compound

While direct preparation of this compound is less documented in the patents, the logical synthetic strategy involves:

- Starting from the purified 4-ethoxy-2,3-difluorophenol or its derivatives,

- Functionalizing the aromatic ring with an acetic acid moiety at the ortho or para position relative to the ethoxy group,

- Possible methods include halogenation followed by carbonylation or side-chain oxidation of an appropriate alkyl precursor,

- Alternatively, employing carbonylation of the corresponding benzyl halide derivative as in the 2,3-difluorophenylacetic acid synthesis.

Industrial-scale methods typically optimize reaction conditions for high yield and purity, including purification by recrystallization or chromatography.

Summary Table of Key Preparation Methods

| Compound/Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Industrial Applicability |

|---|---|---|---|---|---|

| 2,3-Difluorophenylacetic acid | Photohalogenation + Carbonylation | 2,3-Difluorotoluene, Cl2/Br2, UV; CO, Co catalyst, NaOH, MeOH, 30–40 °C | 65–90 | 99.5 | Yes, green, scalable |

| 4-Ethoxy-2,3-difluorophenol | One-pot Grignard + Boration + Oxidation + Purification | 4-Ethoxy-2,3-difluorobromobenzene, Mg, I2, THF; trimethyl borate; H2O2; Na2SO3, toluene | 74–77 (final) | >99.5 | Yes, scalable, mild conditions |

| This compound | Likely carbonylation of benzyl halide or side-chain oxidation | Derived from above intermediates, CO, catalysts, etc. | Not explicitly reported | High (expected) | Industrial methods optimized |

Research Findings and Technical Notes

- The photohalogenation-carbonylation route for 2,3-difluorophenylacetic acid is superior to traditional Grignard-cyanide-hydrolysis routes due to fewer steps, lower toxicity, and environmental impact.

- The one-pot Grignard-boration-oxidation method for 4-ethoxy-2,3-difluorophenol is notable for its operational simplicity, high yields, and purity, and is well-suited for industrial production.

- Reaction temperature control is critical in all steps to maximize yield and minimize by-products.

- Catalysts such as cobalt tetracarbonyl salts and initiators like iodine are essential for efficient transformations.

- Solvent recovery and wastewater minimization are emphasized in industrial adaptations.

- Purification steps involving crystallization and washing ensure high product purity (>99.5%), essential for liquid crystal and pharmaceutical applications.

化学反応の分析

Types of Reactions

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy and difluoro groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with various enzymes and proteins. Its fluorinated structure can influence membrane permeability and binding affinity, which are crucial for therapeutic efficacy.

Biological Activities :

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through multiple pathways.

- Antibacterial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antibiotic development.

Agricultural Sciences

In agrochemicals, 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid can enhance the biological activity of herbicides and insecticides. Its unique structure may improve the effectiveness of active ingredients by altering their interaction with target pests or plants.

Case Study 1: Anticancer Efficacy

Research conducted on a series of fluorinated acetic acids demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of signaling pathways involved in cell survival.

Case Study 2: Enzyme Interaction Studies

A study investigating the binding affinity of this compound to specific enzyme targets revealed that the presence of fluorine atoms significantly increased binding interactions compared to non-fluorinated analogs. This finding supports the hypothesis that fluorination enhances the selectivity and potency of enzyme inhibitors.

作用機序

The mechanism of action of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid involves its interaction with specific molecular targets. The ethoxy and difluoro groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding, further influencing its biological activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

2-(6-Chloro-2,3-difluorophenyl)acetic acid (CAS 887585-13-9)

- Structure : Differs by replacing the ethoxy group with a chlorine atom at position 4.

- Properties : The chlorine atom increases molecular weight (206.57 g/mol) and lipophilicity compared to the ethoxy-substituted compound. Chlorine’s electron-withdrawing effect may enhance acidity (pKa) of the acetic acid group .

- Applications : Likely used in agrochemicals or as an intermediate in drug synthesis, similar to other halogenated acetic acids .

2-[4-(2,3-Difluorophenyl)phenyl]acetic acid (CAS 1355247-27-6) Structure: Contains a biphenyl system with difluorophenyl and acetic acid groups. Higher molecular weight (244.23 g/mol) may reduce solubility compared to monosubstituted derivatives .

2-(3-Fluoro-4-phenylphenyl)propanoic acid (Proprietary name: Froben) Structure: Propanoic acid chain (vs. acetic acid) and a fluorine atom at position 3. Properties: The longer alkyl chain (propanoic acid) enhances metabolic stability but may reduce renal clearance. Clinically used as a non-steroidal anti-inflammatory drug (NSAID), highlighting the importance of fluorine substitution in modulating COX-2 selectivity .

Physicochemical Properties

- Acidity: Fluorine atoms at positions 2 and 3 increase the electron-withdrawing effect on the phenyl ring, lowering the pKa of the acetic acid group (estimated ~3.5–4.0) compared to non-fluorinated analogs (e.g., phenylacetic acid, pKa ~4.3).

- Solubility : The ethoxy group enhances hydrophilicity slightly, but the difluorophenyl core likely reduces water solubility (<1 mg/mL), necessitating formulation as a salt (e.g., sodium or potassium) for bioavailability .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Estimated) |

|---|---|---|---|---|

| 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid | C₁₀H₁₀F₂O₃ | 216.19 | 4-Ethoxy, 2,3-diF | 3.8–4.0 |

| 2-(6-Chloro-2,3-difluorophenyl)acetic acid | C₈H₅ClF₂O₂ | 206.57 | 6-Cl, 2,3-diF | 3.5–3.7 |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | None | 4.3 |

Research Findings and Implications

- Drug Design : Fluorination at positions 2 and 3 enhances metabolic stability and target affinity, as seen in Froben . Ethoxy substitution may improve pharmacokinetics by modulating cytochrome P450 interactions.

- Safety Profiles: Unlike Wy-14,643, the absence of a thioether group in this compound may reduce hepatocarcinogenic risk .

- Synthetic Scalability : Palladium-catalyzed methods () offer scalable routes for industrial production .

生物活性

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C10H10F2O3 and a molecular weight of approximately 216.18 g/mol, this compound features an acetic acid group attached to a phenyl ring substituted with an ethoxy group and two fluorine atoms at the 2 and 3 positions. The unique structural characteristics of this compound suggest significant implications for pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The presence of fluorine atoms can enhance the compound's membrane permeability and binding affinity to target proteins, which may modulate their functions. The carboxylic acid group is particularly noteworthy for its role in enzyme inhibition and protein binding, making it a candidate for therapeutic development.

Key Biological Interactions

- Enzyme Inhibition : The carboxylic acid moiety can participate in enzyme inhibition mechanisms, influencing metabolic pathways.

- Protein Binding : The ethoxy group enhances solubility, facilitating better interaction with target proteins within biological systems.

- Cellular Processes : The compound has been shown to affect gene expression and cell signaling pathways, indicating its potential in influencing cellular behavior.

Research Findings

Several studies have explored the biological activity of this compound, revealing promising results:

- Cellular Effects : Research indicates that this compound can significantly alter cellular behavior, impacting processes such as apoptosis and cell proliferation.

- Therapeutic Potential : Its interactions suggest potential applications in treating conditions linked to metabolic disorders and cancer.

- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of the specific substitution pattern on the phenyl ring in determining the biological activity of similar compounds, suggesting that modifications can lead to enhanced potency .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid | C10H10F2O3 | Similar fluorinated phenyl structure |

| 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid | C10H10F2O3 | Different fluorine substitution pattern |

| 2-(3-Fluorophenyl)acetic acid | C8H8FO | Lacks ethoxy group; simpler structure |

The distinct substitution pattern in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

A few notable case studies illustrate the biological implications of this compound:

- Cancer Cell Studies : In vitro studies have demonstrated that this compound can preferentially induce apoptosis in multidrug-resistant (MDR) cancer cell lines, suggesting its potential as a therapeutic agent against resistant forms of cancer .

- Inflammatory Response Modulation : Preliminary data indicate that this compound may modulate inflammatory pathways by interacting with specific enzymes involved in inflammation processes .

Q & A

Q. What synthetic strategies are viable for preparing 2-(4-ethoxy-2,3-difluorophenyl)acetic acid?

A multi-step synthesis can be designed starting from 2,3-difluorophenol derivatives. For example:

- Introduce the ethoxy group via nucleophilic aromatic substitution (e.g., using ethyl bromide in the presence of a base like K₂CO₃) .

- Subsequent Friedel-Crafts alkylation or acetoxylation to install the acetic acid moiety.

- Purification via recrystallization (e.g., using methanol/water mixtures) to achieve high purity, as described for structurally similar brominated phenylacetic acids . Key challenges include regioselectivity control and minimizing side reactions from competing fluorine reactivity.

Q. How can the purity and identity of this compound be validated experimentally?

- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Retention time comparisons with standards are critical .

- NMR : ¹H and ¹³C NMR should confirm the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), fluorine substituents (no splitting due to coupling with adjacent fluorines), and acetic acid protons (δ ~3.5-3.7 ppm for CH₂, δ ~12 ppm for COOH) .

- Melting Point : Compare observed values (e.g., 65–75°C for similar difluorophenylacetic acids) to literature data to verify crystallinity .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to the carboxylic acid group. Chloroform may dissolve it minimally (~0.1–1 mg/mL) .

- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxy group or decarboxylation. Acidic conditions may destabilize the fluorophenyl ring .

Advanced Research Questions

Q. How do electronic effects of the 2,3-difluoro and 4-ethoxy substituents influence reactivity?

- Electron-Withdrawing Fluorines : The ortho/para-directing fluorines reduce electron density at the phenyl ring, potentially slowing electrophilic substitutions but enhancing stability toward oxidation .

- Ethoxy Group : The electron-donating ethoxy substituent at the para position may counteract fluorine’s inductive effects, creating a nuanced electronic environment. Computational modeling (e.g., DFT) can map charge distribution to predict sites for functionalization .

- Dihedral Angles : X-ray crystallography of analogous compounds shows that substituents like acetic acid groups adopt near-perpendicular orientations relative to the aromatic ring, affecting steric interactions in reactions .

Q. How can conflicting solubility or crystallinity data in literature be resolved?

- Reproducibility Checks : Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude moisture or oxygen as confounding factors .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) or powder XRD to identify polymorphic forms, which may explain discrepancies in melting points .

- Solvent Recrystallization : Test multiple solvent systems (e.g., ethanol vs. acetone/hexane) to isolate the most stable crystalline form .

Q. What methodologies are optimal for studying its hydrogen-bonding interactions in supramolecular assemblies?

- Single-Crystal XRD : Resolve hydrogen-bonding motifs (e.g., R₂²(8) dimerization via carboxylic acid groups) and quantify bond lengths/angles .

- FT-IR Spectroscopy : Identify O–H stretching frequencies (~2500–3000 cm⁻¹) to confirm dimerization in solid-state vs. monomeric forms in solution .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond network robustness .

Q. How can its potential bioactivity be rationally explored?

- SAR Studies : Modify substituents (e.g., replacing ethoxy with methoxy or varying fluorine positions) and test against biological targets (e.g., enzymes inhibited by similar arylacetic acids) .

- Metabolic Stability Assays : Use liver microsomes to assess susceptibility to oxidative de-ethoxylation or glucuronidation .

- Computational Docking : Model interactions with protein targets (e.g., cyclooxygenase for anti-inflammatory activity) using the acetic acid moiety as an anchoring group .

Methodological Notes

- Synthesis Optimization : Use kinetic vs. thermodynamic control to favor desired regioisomers during substitution reactions .

- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and confirm fluorine coupling patterns using ¹⁹F NMR .

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential release of HF during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。